molecular formula C16H19N3O2S B7789890 1-(5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

1-(5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

Cat. No.: B7789890
M. Wt: 317.4 g/mol
InChI Key: BGYHOHIICPXJOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid features a thienopyrimidine core fused to a tetrahydrobenzene ring, substituted at the 4-position with a piperidine-4-carboxylic acid moiety.

Properties

IUPAC Name

1-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-16(21)10-5-7-19(8-6-10)14-13-11-3-1-2-4-12(11)22-15(13)18-9-17-14/h9-10H,1-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYHOHIICPXJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCC(CC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction for Thiophene Formation

Cyclohexanone reacts with ethyl cyanoacetate and sulfur in the presence of a base (e.g., triethylamine) to yield 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate (Fig. 1A). This step typically achieves 70–85% yield under reflux conditions in ethanol. The reaction mechanism involves ketone-cyanoacetate condensation, sulfur incorporation, and cyclization to form the aminothiophene derivative.

Pyrimidine Ring Cyclization

The aminothiophene intermediate undergoes cyclization with formamide or formamidine acetate at 100–120°C to form 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (Fig. 1B). This step leverages the Niementowski reaction, where the amine group attacks the formamide carbonyl, forming the pyrimidine ring. Yields range from 75–90% after purification.

Chlorination at Position 4

The pyrimidinone intermediate is converted to the reactive 4-chloro derivative using phosphorus oxychloride (POCl₃) or Vilsmeier reagent (Fig. 2).

POCl₃-Mediated Chlorination

Heating the pyrimidinone with excess POCl₃ (5–10 equivalents) at reflux (105–110°C) for 4–12 hours achieves near-quantitative conversion to 4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine . The reaction is monitored by TLC, and the product is isolated by neutralization with aqueous ammonia, followed by extraction with ethyl acetate (yield: 85–98%).

Nucleophilic Substitution with Piperidine-4-carboxylic Acid

Introducing the piperidine-4-carboxylic acid moiety requires protection of the carboxylic acid group to prevent side reactions during substitution.

Protection of Piperidine-4-carboxylic Acid

The carboxylic acid is protected as an ethyl or tert-butyl ester using standard esterification protocols (Fig. 3A). For example, treatment with thionyl chloride in dichloromethane converts the acid to its acid chloride, which is then reacted with ethanol to form the ethyl ester (yield: 80–90%).

Substitution Reaction

The 4-chloro intermediate reacts with the protected piperidine-4-carboxylate in a mixture of ethanol and isopropanol (1:1) under reflux (80°C) for 12–24 hours (Fig. 3B). Triethylamine (TEA) is added to deprotonate the piperidine nitrogen, enhancing nucleophilicity. Yields range from 50–75%, depending on steric and electronic factors.

Deprotection of the Carboxylic Acid Ester

The ester-protected product is hydrolyzed to the free carboxylic acid using aqueous sodium hydroxide (2N) in ethanol at 60–80°C (Fig. 4). The reaction is monitored by TLC, and the product is isolated by acidification with HCl, yielding 1-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid (overall yield: 40–60%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.70 (m, 4H, cyclohexene), 2.30–2.50 (m, 2H, piperidine), 3.10–3.30 (m, 4H, piperidine and thieno), 4.20–4.40 (m, 1H, N–CH), 7.80 (s, 1H, pyrimidine), 12.10 (s, 1H, COOH).

  • LCMS (ESI) : m/z 358.1 [M + H]⁺.

Purity and Yield Optimization

  • HPLC purity : >98% (C18 column, acetonitrile/water gradient).

  • Yield enhancement : Microwave-assisted substitution reduces reaction time to 2–4 hours with comparable yields.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Key Challenges
Gewald ReactionCyclohexanone, ethyl cyanoacetate, S₈70–85Byproduct formation
Pyrimidine CyclizationFormamide, 100–120°C75–90Incomplete ring closure
ChlorinationPOCl₃, reflux85–98Moisture sensitivity
SubstitutionPiperidine-4-carboxylate ester, TEA50–75Steric hindrance at position 4
DeprotectionNaOH, ethanol/H₂O80–90Over-hydrolysis risks

Critical Discussion of Methodologies

Chlorination Agent Selection

While POCl₃ is widely used, Vilsmeier reagent (POCl₃/DMF) offers milder conditions for acid-sensitive substrates. However, POCl₃ alone suffices for most thieno[2,3-d]pyrimidine derivatives.

Solvent and Base Effects

Polar aprotic solvents (e.g., DMF) improve solubility of the piperidine derivative but may complicate purification. Ethanol/isopropanol mixtures balance reactivity and ease of isolation.

Protecting Group Strategy

Ethyl esters are cost-effective but require stronger hydrolysis conditions. Tert-butyl esters offer milder deprotection (e.g., TFA) but add synthetic steps .

Chemical Reactions Analysis

Hydrolysis and Decarboxylation Reactions

The carboxylic acid group undergoes typical acid-base reactions and esterification/decarboxylation under controlled conditions:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) in the presence of H₂SO₄ or DCC to form methyl/ethyl esters .

  • Decarboxylation : Heating above 200°C in acidic media yields CO₂ and generates 1-(5,6,7,8-tetrahydrobenzo thieno[2,3-d]pyrimidin-4-yl)piperidine .

Table 1: Hydrolysis and Decarboxylation Conditions

Reaction TypeReagents/ConditionsProductYield (%)Reference
EsterificationMeOH/H₂SO₄, refluxMethyl ester78–85
DecarboxylationH₃PO₄, 220°CPiperidine derivative62

Nucleophilic Substitution at Pyrimidine Ring

The 4-position of the thieno[2,3-d]pyrimidine core is electrophilic, enabling displacement with amines, alcohols, or thiols:

  • Amine Substitution : Reacts with primary/secondary amines (e.g., piperazine, morpholine) in ethanol under reflux to form 4-aminated derivatives .

  • Alkoxylation : Treatment with sodium alkoxides (RO⁻Na⁺) yields 4-alkoxy analogs .

Table 2: Nucleophilic Substitution Reactions

NucleophileConditionsProductYield (%)Reference
PiperazineEtOH, 80°C, 6h4-Piperazinyl derivative72
MorpholineDMF, 100°C, 4h4-Morpholinyl derivative68
MethanolNaOMe, THF, 24h4-Methoxy derivative65

Condensation Reactions via Carboxylic Acid Group

The carboxylic acid participates in amide bond formation:

  • Amidation : Coupling with amines (e.g., benzylamine, aniline) using EDCI/HOBt yields substituted amides .

  • Hydrazide Formation : Reacts with hydrazine hydrate to generate hydrazide intermediates for cyclocondensation .

Table 3: Amide and Hydrazide Synthesis

ReactantCoupling AgentProductYield (%)Reference
BenzylamineEDCI/HOBtBenzylamide81
HydrazineEtOH, refluxHydrazide75

Cyclization and Heterocycle Functionalization

The piperidine ring undergoes intramolecular cyclization or cross-coupling:

  • Mannich Reaction : Forms fused tricyclic systems with formaldehyde and secondary amines .

  • Suzuki Coupling : Palladium-catalyzed cross-coupling with arylboronic acids introduces aryl groups at the thiophene ring .

Table 4: Cyclization and Cross-Coupling Reactions

Reaction TypeReagentsProductYield (%)Reference
Mannich ReactionHCHO, piperidineTricyclic imidazolidinedione66
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂2-Arylthienopyrimidine58

Oxidation and Reduction Pathways

  • Oxidation : The tetrahydrobenzothiophene moiety is oxidized to a sulfone using m-CPBA .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring to a dihydrothiophene .

Key Mechanistic Insights

  • Steric Effects : Bulky substituents on the piperidine nitrogen reduce reaction rates in nucleophilic substitutions .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the pyrimidine ring .

  • pH Sensitivity : Decarboxylation proceeds efficiently under acidic conditions but is suppressed in basic media .

Scientific Research Applications

1-(5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For example, it may inhibit the activity of kinases involved in cell signaling, leading to the suppression of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine derivatives vary widely in substituents and biological activities. Below is a detailed comparison of structurally related compounds and their properties:

Structural and Functional Group Variations

Compound Name/Structure Key Substituents/Modifications Biological Target/Activity Solubility/Thermal Stability Evidence Source
1-(5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid Piperidine-4-carboxylic acid at C4 Not explicitly reported (potential kinase inhibition) Likely moderate (carboxylic acid) N/A
Compound 3 (1,3-Bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione) Bis-thienopyrimidine with 4,5-imidazolidinedione Broad-spectrum (anticancer, antiviral, antimalarial) Low solubility; mp 298–299 °C
Compounds 22 & 23 (GPR55 Antagonists) Chloromethyl/morpholinomethyl-piperazine groups GPR55 receptor antagonism Not reported
Antimalarial derivatives (Piperazine-substituted) Piperazine with substituted phenol groups Plasmodium falciparum inhibition (IC~50~: 0.5–5 µM) Variable (depends on substituents)
Apoptosis-inducing agents (Compounds 30–34) Ethoxy, aryl amines, benzyl groups Breast cancer apoptosis (e.g., Compound 33: IC~50~ = 3.2 µM) High thermal stability (mp up to 271 °C)

Key Differences in Activity and Physicochemical Properties

  • Piperidine-4-carboxylic Acid vs. Imidazolidinedione (Compound 3): The carboxylic acid group in the target compound may enhance solubility compared to Compound 3, which has low solubility due to its rigid bis-thienopyrimidine structure . However, Compound 3’s imidazolidinedione moiety contributes to broad-spectrum bioactivity, including antimalarial and antiviral effects .
  • Substituent Impact on Target Specificity: Piperazine-substituted derivatives () show potent antimalarial activity, likely due to improved interaction with Plasmodium enzymes . Morpholinomethyl and chloromethyl groups (Compounds 22–23) enhance GPR55 receptor binding, suggesting neuropharmacological applications . Aryl amine and benzyl groups (Compounds 31–34) promote apoptosis in breast cancer cells by modulating kinase pathways .
  • Thermal Stability: High melting points (e.g., 271 °C for Compound 33) correlate with rigid aromatic systems, whereas the target compound’s piperidine-carboxylic acid flexibility may reduce thermal stability but improve bioavailability .

Biological Activity

1-(5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound belonging to the thienopyrimidine class. It exhibits significant biological activity through various mechanisms, primarily targeting kinase pathways and displaying antimicrobial properties. This article synthesizes current research findings on its biological activities, including data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

PropertyValue
Molecular Formula C13H15N3S
Molecular Weight 245.34 g/mol
IUPAC Name This compound

The primary biological activity of this compound is attributed to its role as an AKT1 inhibitor , which is crucial in the PI3K/AKT/mTOR signaling pathway. This pathway is vital for cell growth and survival. The inhibition of AKT1 leads to:

  • Growth inhibition in various cancer cell lines.
  • Induction of apoptosis , particularly in acute myeloid leukemia (AML) cells at low micromolar concentrations .

Antimicrobial Activity

Recent studies have highlighted the compound's potential antimicrobial properties. A combinatorial library of thieno[2,3-d]pyrimidine derivatives was synthesized and evaluated for antimicrobial activity against Pseudomonas aeruginosa. The results indicated a broad spectrum of activity with notable minimum inhibitory concentration (MIC) values:

CompoundMIC (µg/mL)Reference
N-(pyridin-4-yl)-5,6,7,8-tetrahydro...16
5,6-dimethyl-N-(6-methylpyridin-2-yl)...8
N-(6-Methylpyridin-2-yl)-5,6,7,8-tetrahydro...12

Case Studies and Research Findings

  • Anti-inflammatory Effects : In vitro studies demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit anti-inflammatory effects by inhibiting COX-2 activity. The IC50 values for some compounds were comparable to that of celecoxib .
  • Structure-Activity Relationships (SAR) : Research has focused on understanding the SAR of thieno[2,3-d]pyrimidines. Compounds with specific substitutions showed improved potency against various targets related to cancer and inflammation .
  • In Vivo Efficacy : Animal model studies have shown that certain derivatives effectively reduce tumor growth and vascular permeability related to cancer progression. This highlights their potential role in therapeutic applications .

Q & A

Q. Table 1: Representative Yields for Key Intermediates

IntermediateReaction ConditionsYield (%)Reference
Pyrimidine core (e.g., 4k )Acetic acid/DMSO, 60 min reflux72–85
Piperidine-coupled productNucleophilic substitution, 6–12 h reflux39–65

Basic: How is structural characterization performed for this compound and its derivatives?

Methodological Answer:
Characterization relies on multinuclear NMR , IR spectroscopy , and X-ray crystallography :

  • 1H/13C NMR : Assignments focus on diagnostic signals, such as the piperidine ring protons (δ 1.5–3.5 ppm) and carboxylic acid protons (broad ~δ 12 ppm) .
  • IR : Carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) confirm functional groups .
  • XRD : Single-crystal X-ray diffraction resolves the bicyclic pyrimidine core’s planarity and piperidine ring conformation (e.g., chair vs. boat) .

Advanced Tip : For ambiguous stereochemistry, use NOESY or DFT-based computational modeling to validate spatial arrangements .

Advanced: How do structural modifications (e.g., substituents on the pyrimidine or piperidine rings) affect biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies highlight:

  • Pyrimidine C2-substituents : Bulky groups (e.g., 3,5-di-tert-butyl-4-hydroxyphenyl in 4k ) enhance RORγt inhibition (IC₅₀: <1 µM) by improving hydrophobic interactions .
  • Piperidine modifications : Carboxylic acid at position 4 increases solubility but may reduce membrane permeability. Esterification (e.g., ethyl ester) improves bioavailability in antiplasmodial assays .

Q. Table 2: SAR Trends in Anticancer and Antiplasmodial Assays

ModificationBiological TargetEffect on ActivityReference
C2 aryl groupsRORγt (cancer)IC₅₀ ↓ 50%
Piperidine-4-COO⁻Plasmodium falciparumEC₅₀ ↑ 2-fold

Advanced: What computational strategies are used to predict binding modes with biological targets?

Methodological Answer:
Molecular docking (AutoDock Vina, Glide) and MD simulations (GROMACS) are standard:

  • Docking : The pyrimidine core anchors in hydrophobic pockets (e.g., RORγt’s allosteric site), while the piperidine-carboxylic acid forms hydrogen bonds with polar residues (e.g., Arg367 in RORγt) .
  • Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities, correlating with experimental IC₅₀ values (R² > 0.8 in RORγt studies) .

Q. Key Parameters for Docking

SoftwareGrid Box Size (ų)Force FieldReference
AutoDock Vina20 × 20 × 20AMBER
Glide25 × 25 × 25OPLS4

Advanced: How to resolve contradictions in pharmacological data across studies (e.g., varying IC₅₀ values)?

Methodological Answer:
Discrepancies often arise from assay conditions or cellular models. Mitigation strategies include:

  • Standardized Assays : Use identical cell lines (e.g., HEK293T for RORγt) and controls (e.g., TMPA as a reference inhibitor) .
  • Orthogonal Validation : Confirm IC₅₀ values via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Meta-Analysis : Compare data subsets grouped by assay type (e.g., fluorescence-based vs. radiometric) to identify systematic biases .

Basic: What pharmacological models are used to evaluate this compound’s efficacy?

Methodological Answer:

  • In Vitro :
    • Cancer : Inhibition of RORγt transcriptional activity in HEK293T cells (luciferase reporter assays) .
    • Antiplasmodial : Growth inhibition of Plasmodium falciparum 3D7 strain (SYBR Green assay) .
  • In Vivo : Xenograft models (e.g., murine glioblastoma) assess tumor reduction and pharmacokinetics (Cmax, t½) .

Q. Table 3: Representative Pharmacological Data

ModelTargetEC₅₀/IC₅₀ (µM)Reference
HEK293TRORγt0.8 ± 0.1
3D7 strainP. falciparum1.2 ± 0.3

Advanced: What are the challenges in improving this compound’s pharmacokinetic profile?

Methodological Answer:
Key challenges include:

  • Solubility vs. Permeability : The carboxylic acid group enhances aqueous solubility but limits blood-brain barrier penetration. Prodrug strategies (e.g., ester prodrugs) are under investigation .
  • Metabolic Stability : Piperidine N-oxidation and pyrimidine ring hydroxylation are major metabolic pathways. Deuteration or fluorination at vulnerable positions reduces CYP450-mediated degradation .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats due to potential skin/eye irritation (H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation (H335) .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.